2-(1-Methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-amine
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Overview
Description
2-(1-Methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-amine is a heterocyclic compound that features both a pyrazole and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with tetrahydro-2H-pyran-4-amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules and modulating biological pathways. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
Tetrahydro-2H-pyran-4-amine: Another precursor used in the synthesis.
1-Methyl-1H-pyrazole: A structurally related compound with similar properties.
Uniqueness
2-(1-Methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-amine is unique due to the combination of the pyrazole and tetrahydropyran rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile applications and interactions with various molecular targets, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C9H15N3O |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(1-methylpyrazol-4-yl)oxan-4-amine |
InChI |
InChI=1S/C9H15N3O/c1-12-6-7(5-11-12)9-4-8(10)2-3-13-9/h5-6,8-9H,2-4,10H2,1H3 |
InChI Key |
LUJBSCAJUSLCOU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2CC(CCO2)N |
Origin of Product |
United States |
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